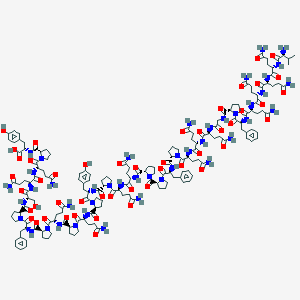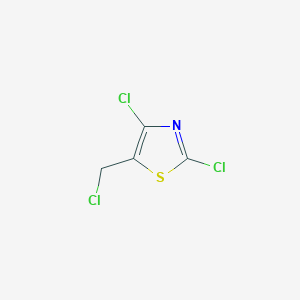
ethyl N-(2-oxopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-oxopentyl)carbamate, also known as EOC, is a carbamate derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of ethyl N-(2-oxopentyl)carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. ethyl N-(2-oxopentyl)carbamate has been shown to inhibit AChE activity in vitro and in vivo, leading to an increase in acetylcholine levels in the brain. This mechanism of action has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Biochemische Und Physiologische Effekte
Ethyl N-(2-oxopentyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the increase in acetylcholine levels in the brain, and the improvement of cognitive function in animal models. ethyl N-(2-oxopentyl)carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Moreover, ethyl N-(2-oxopentyl)carbamate has been shown to have antiviral and anticancer activities, which may be attributed to its ability to inhibit enzymes involved in viral replication and cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-(2-oxopentyl)carbamate has several advantages as a reagent in lab experiments, including its high purity, stability, and low toxicity. Moreover, ethyl N-(2-oxopentyl)carbamate is relatively easy to synthesize and can be obtained in high yields. However, ethyl N-(2-oxopentyl)carbamate also has some limitations, such as its limited solubility in water and some organic solvents. Moreover, ethyl N-(2-oxopentyl)carbamate may react with some functional groups, such as amino and hydroxyl groups, which may limit its applicability in certain reactions.
Zukünftige Richtungen
There are several future directions for the research on ethyl N-(2-oxopentyl)carbamate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in the synthesis of biologically active compounds, such as antiviral and anticancer agents. Moreover, the development of new synthetic methods for ethyl N-(2-oxopentyl)carbamate and its derivatives may lead to the discovery of new compounds with improved properties and applications. Finally, the development of new analytical techniques for the detection and quantification of ethyl N-(2-oxopentyl)carbamate in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
Synthesemethoden
Ethyl N-(2-oxopentyl)carbamate can be synthesized using different methods, including the reaction of ethyl carbamate with 3-pentanone in the presence of a base catalyst. Another method involves the reaction of ethyl carbamate with 1-chloro-3-pentanone in the presence of a base catalyst. The yield of ethyl N-(2-oxopentyl)carbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-oxopentyl)carbamate has been widely used in scientific research due to its potential applications in various fields. For instance, it has been used as a reagent in the synthesis of biologically active compounds, such as antiviral and anticancer agents. ethyl N-(2-oxopentyl)carbamate has also been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). Moreover, ethyl N-(2-oxopentyl)carbamate has been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in drug delivery, imaging, and sensing.
Eigenschaften
CAS-Nummer |
104681-97-2 |
|---|---|
Produktname |
ethyl N-(2-oxopentyl)carbamate |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl N-(2-oxopentyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
WXQNRJIHCAECRU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)OCC |
Kanonische SMILES |
CCCC(=O)CNC(=O)OCC |
Synonyme |
Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



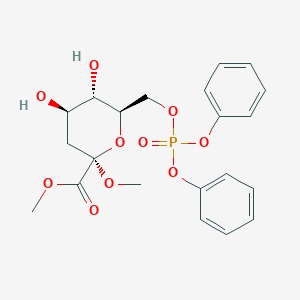
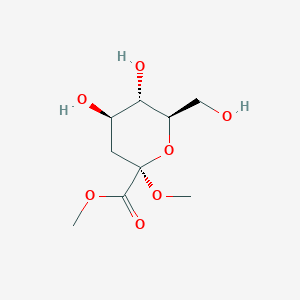
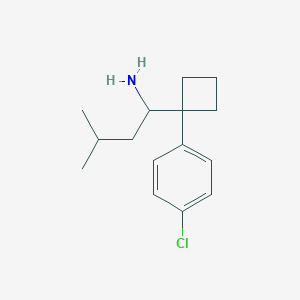

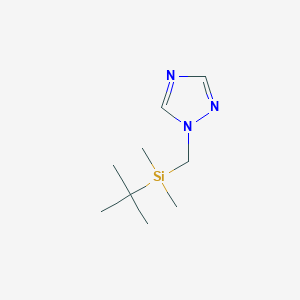
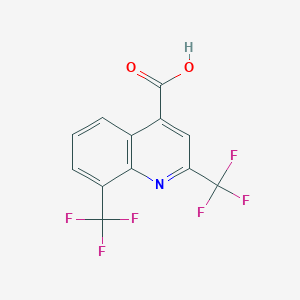
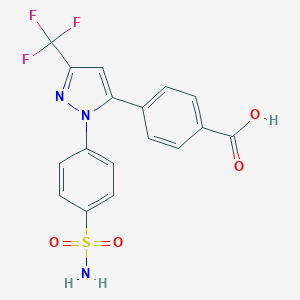
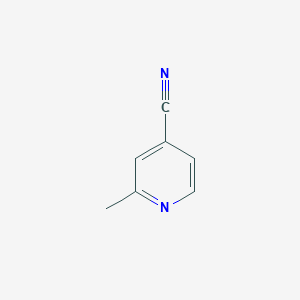
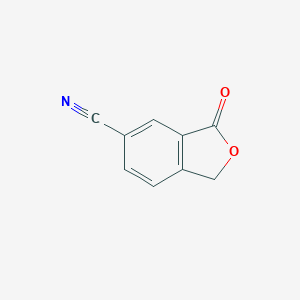
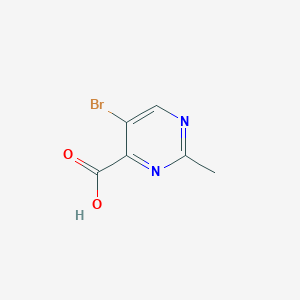
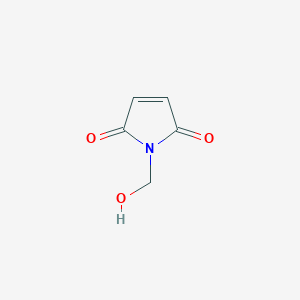
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
